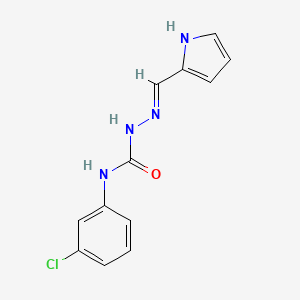
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate is a synthetic organic compound that features an indole core substituted with a bis(2-chloroethyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen reacts with bis(2-chloroethyl)amine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Azide or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anticancer properties due to the presence of the bis(2-chloroethyl)amino group.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to the indole core’s chromophoric properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melphalan: An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate is unique due to its indole core, which can impart additional biological activity and selectivity compared to other alkylating agents. The presence of the methyl ester group also provides opportunities for further functionalization and derivatization.
Eigenschaften
CAS-Nummer |
93017-66-4 |
|---|---|
Molekularformel |
C16H20Cl2N2O2 |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
methyl 3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-22-16(21)5-2-12-11-19-15-4-3-13(10-14(12)15)20(8-6-17)9-7-18/h3-4,10-11,19H,2,5-9H2,1H3 |
InChI-Schlüssel |
UJMUCMMVMLXILD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline](/img/structure/B12912539.png)













